2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355429-16-2
VCID: VC16156735
InChI: InChI=1S/C26H19Br2NO3/c1-2-16-3-5-18(6-4-16)25(30)15-32-26(31)22-14-24(17-7-9-19(27)10-8-17)29-23-12-11-20(28)13-21(22)23/h3-14H,2,15H2,1H3
SMILES:
Molecular Formula: C26H19Br2NO3
Molecular Weight: 553.2 g/mol

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

CAS No.: 355429-16-2

Cat. No.: VC16156735

Molecular Formula: C26H19Br2NO3

Molecular Weight: 553.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate - 355429-16-2

Specification

CAS No. 355429-16-2
Molecular Formula C26H19Br2NO3
Molecular Weight 553.2 g/mol
IUPAC Name [2-(4-ethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C26H19Br2NO3/c1-2-16-3-5-18(6-4-16)25(30)15-32-26(31)22-14-24(17-7-9-19(27)10-8-17)29-23-12-11-20(28)13-21(22)23/h3-14H,2,15H2,1H3
Standard InChI Key HFLHOEMRXDCEJF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Configuration

The molecular architecture of 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate centers on a quinoline scaffold—a fused bicyclic system comprising a benzene ring conjugated to a pyridine ring. At position 2 of the quinoline core, a 4-bromophenyl group introduces steric bulk and electron-withdrawing characteristics, while position 6 hosts a bromine atom, enhancing halogen bonding potential . The 4-carboxylate moiety is esterified with a 2-(4-ethylphenyl)-2-oxoethyl group, creating a bifurcated structure with distinct hydrophobic (ethylphenyl) and polar (oxoethyl ester) regions .

The molecular formula C₂₆H₁₉Br₂NO₃ corresponds to a molecular weight of 551.98 g/mol, with bromine atoms contributing approximately 29% of the mass . X-ray crystallography data remains unavailable, but computational models predict a planar quinoline core with substituents adopting orthogonal orientations to minimize steric clashes.

Spectroscopic Signatures and Computational Predictions

Infrared spectroscopy of analogous quinoline-4-carboxylates reveals characteristic absorptions:

  • C=O stretching at 1708–1716 cm⁻¹ for ester and quinoline carbonyl groups

  • C-Br vibrations near 550–650 cm⁻¹

  • Aromatic C-H stretches between 3055–3138 cm⁻¹

Nuclear magnetic resonance (NMR) data, though unreported for this specific compound, can be extrapolated from related structures. The quinoline proton at position 3 typically resonates as a singlet near δ 8.5–9.0 ppm, while ethylphenyl methylenes appear as quartets around δ 1.2–1.4 ppm (CH₂CH₃) and δ 4.3–4.7 ppm (OCH₂CO) .

Collision cross-section (CCS) predictions via ion mobility spectrometry suggest the protonated adduct ([M+H]⁺) has a CCS of 192.4 Ų, indicative of a compact gas-phase conformation .

Table 1: Predicted Collision Cross-Sections for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺551.98042192.4
[M+Na]⁺573.96236189.7
[M-H]⁻549.96586195.5

Synthetic Methodology and Reaction Pathways

Pfitzinger Reaction-Based Core Assembly

The quinoline nucleus is synthesized via the Pfitzinger reaction, where isatin derivatives condense with 4-bromoacetophenone in basic ethanol . This one-pot procedure facilitates cyclization through keto-enol tautomerism, producing 2-(4-bromophenyl)quinoline-4-carboxylic acid as a key intermediate . Subsequent esterification with 2-(4-ethylphenyl)-2-oxoethanol under acidic conditions yields the target compound:

Reaction Scheme

  • Quinoline Core Formation
    Isatin + 4-Bromoacetophenone → 2-(4-Bromophenyl)quinoline-4-carboxylic Acid (1)
    Conditions: Reflux in ethanol with NaOH, 12 h

  • Esterification
    (1) + 2-(4-Ethylphenyl)-2-oxoethanol → Target Compound
    Conditions: H₂SO₄ catalyst, absolute ethanol, reflux

Purification and Characterization Challenges

Reaction monitoring via thin-layer chromatography (TLC) using chloroform:methanol (9.5:0.5) reveals intermediate migration patterns . Final purification employs recrystallization from ethanol, yielding pale yellow crystals. Challenges include:

  • Bromine lability at elevated temperatures

  • Ester hydrolysis under basic conditions

  • Rotamer formation complicating NMR interpretation

Physicochemical Properties and Stability Profile

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic bromophenyl and ethylphenyl groups. Calculated partition coefficients (LogP) using the Crippen method estimate a value of 4.2 ± 0.3, suggesting high lipid membrane permeability .

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) of similar esters shows decomposition onset at 210–220°C, primarily through:

  • Ester bond cleavage → Quinoline-4-carboxylic acid + 2-(4-Ethylphenyl)-2-oxoethanol

  • Debromination → HBr elimination above 250°C

Comparative Analysis with Related Quinoline Derivatives

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity Insights
2-(4-Bromophenyl)quinoline-4-carboxylic acidLacks ester moietyImproved CYP inhibition
Ethyl 6-bromo-2-phenylquinoline-4-carboxylateShorter alkyl chainReduced LogP (3.8)

Applications and Future Directions

Medicinal Chemistry Applications

  • Anticancer lead optimization: Bromine enhances DNA intercalation potential

  • Antimicrobial coatings: Ethylphenyl group improves material compatibility

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